![molecular formula C11H15BrO3 B13910441 1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound with the molecular formula C11H15BrO3 It is a brominated benzene derivative with three ethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-[2-(2-methoxyethoxy)ethoxy]benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-[2-(2-methoxyethoxy)ethoxy]phenol, while oxidation with potassium permanganate can produce 3-[2-(2-methoxyethoxy)ethoxy]benzoquinone.
科学的研究の応用
1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use this compound to study the effects of brominated benzene derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as a building block for drug development.
作用機序
The mechanism of action of 1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of sigma complexes with nucleophiles. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the nature of the nucleophile and the target molecule.
類似化合物との比較
1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the benzene ring, making it less versatile in aromatic substitution reactions.
1-Bromo-3,6-dioxaheptane: This compound has a similar ether linkage but differs in the position of the bromine atom and the absence of the benzene ring.
2-Bromoethyl 2-methoxyethyl ether: This compound has a similar ether structure but differs in the position of the bromine atom and the overall molecular framework.
The uniqueness of this compound lies in its combination of a brominated benzene ring with multiple ethoxy groups, providing a versatile platform for various chemical transformations and applications.
特性
分子式 |
C11H15BrO3 |
|---|---|
分子量 |
275.14 g/mol |
IUPAC名 |
1-bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H15BrO3/c1-13-5-6-14-7-8-15-11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 |
InChIキー |
LWEQMXBMBCOIKW-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


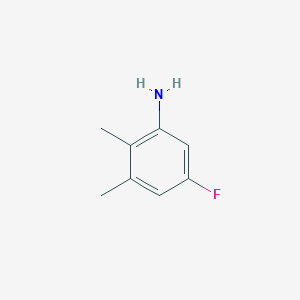
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13910362.png)
![(4S)-1-Oxa-8-azaspiro[3.5]nonane](/img/structure/B13910376.png)
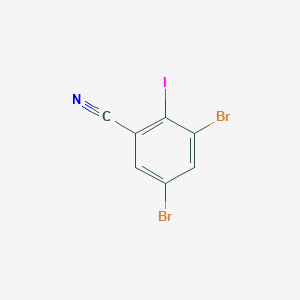
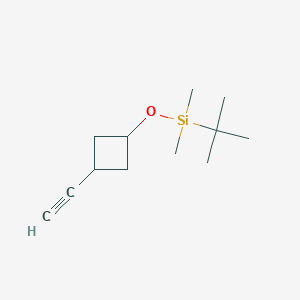
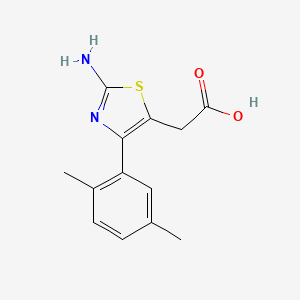
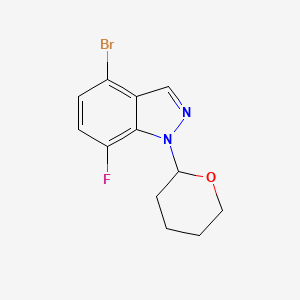
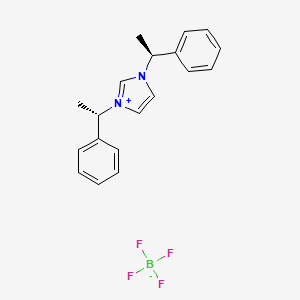
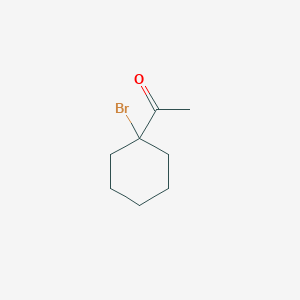
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)


![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)
